molecular formula C8H14ClNO B12983396 Rel-(3aR,6aR)-4-methylhexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride

Rel-(3aR,6aR)-4-methylhexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride

Cat. No.: B12983396
M. Wt: 175.65 g/mol
InChI Key: KIUZMIXAXQDUQF-LVCWUQNBSA-N
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Description

Rel-(3aR,6aR)-4-methylhexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride is a chemical compound with the molecular formula C8H15NOClH It is a derivative of hexahydrocyclopenta[c]pyrrole and is known for its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3aR,6aR)-4-methylhexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process. For instance, the use of strong acids or bases can promote the formation of the desired cyclopenta[c]pyrrole ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Rel-(3aR,6aR)-4-methylhexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Rel-(3aR,6aR)-4-methylhexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Rel-(3aR,6aR)-4-methylhexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Rel-(3aR,5r,6aS)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-ol hydrochloride
  • Rel-(3aR,6aR)-Hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid

Uniqueness

Rel-(3aR,6aR)-4-methylhexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride is unique due to its specific structural configuration and the presence of a methyl group at the 4-position. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

(3aR,6aR)-4-methyl-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride

InChI

InChI=1S/C8H13NO.ClH/c1-5-7-4-9-3-6(7)2-8(5)10;/h5-7,9H,2-4H2,1H3;1H/t5?,6-,7-;/m0./s1

InChI Key

KIUZMIXAXQDUQF-LVCWUQNBSA-N

Isomeric SMILES

CC1[C@@H]2CNC[C@@H]2CC1=O.Cl

Canonical SMILES

CC1C2CNCC2CC1=O.Cl

Origin of Product

United States

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